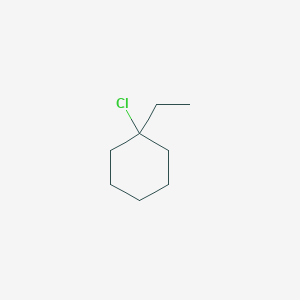

1-Chloro-1-ethylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-1-ethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVWECHVTHLPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Chloro-1-ethylcyclohexane from 1-Ethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-chloro-1-ethylcyclohexane from 1-ethylcyclohexanol (B155962). The core of this process lies in a nucleophilic substitution reaction, specifically an S(_N)1 mechanism, facilitated by the use of concentrated hydrochloric acid. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug development.

Reaction Overview and Mechanism

The conversion of 1-ethylcyclohexanol, a tertiary alcohol, to this compound is a classic example of an S(_N)1 (Substitution Nucleophilic Unimolecular) reaction.[1] This reaction pathway is favored for tertiary alcohols due to the stability of the resulting tertiary carbocation intermediate. The overall reaction is as follows:

1-Ethylcyclohexanol + HCl → this compound + H(_2)O

The mechanism proceeds in three key steps:

-

Protonation of the Hydroxyl Group: The hydroxyl group of 1-ethylcyclohexanol is a poor leaving group. In the presence of a strong acid like concentrated hydrochloric acid, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H

) from HCl. This protonation step forms a good leaving group, a molecule of water.[1]+ -

Formation of a Tertiary Carbocation: The protonated hydroxyl group (water) departs from the molecule, leaving behind a stable tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. This step is the rate-determining step of the S(_N)1 reaction.

-

Nucleophilic Attack by Chloride Ion: The chloride ion (Cl

), now acting as a nucleophile, attacks the electrophilic tertiary carbocation. This final step results in the formation of the desired product, this compound.−

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Ethylcyclohexanol | C(8)H({16})O | 128.21 |

| This compound | C(8)H({15})Cl | 146.66[2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR | Data available on PubChem, specific shifts not detailed.[2] |

| ¹³C NMR | No specific experimental data found in the searched literature. |

Note: While a specific experimental yield for this exact reaction was not found in the literature search, yields for analogous S(_N)1 reactions of tertiary alcohols with HCl are typically high.

Detailed Experimental Protocol

While a specific, peer-reviewed experimental protocol for the synthesis of this compound from 1-ethylcyclohexanol was not explicitly found in the performed search, the following detailed methodology is based on established procedures for similar S(_N)1 reactions with tertiary alcohols, such as the synthesis of 1-chloro-1-methylcyclohexane.[1]

Materials:

-

1-Ethylcyclohexanol

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Saturated Sodium Bicarbonate (NaHCO(_3)) solution

-

Anhydrous Sodium Sulfate (B86663) (Na(_2)SO(_4))

-

Separatory Funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator (optional)

-

Distillation apparatus (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 1-ethylcyclohexanol. Cool the flask in an ice bath.

-

Addition of HCl: Slowly add an excess of cold, concentrated hydrochloric acid to the cooled 1-ethylcyclohexanol with continuous stirring. A typical molar excess of HCl would be 2-3 equivalents. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

-

Reaction Time: Continue stirring the reaction mixture in the ice bath for a specified period. For analogous reactions, this can range from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable solvent system is developed.

-

Work-up and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer containing the product and a lower aqueous layer.

-

Separate the layers and wash the organic layer sequentially with:

-

Cold water to remove the bulk of the excess acid.

-

Saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce CO(_2) gas, so vent the separatory funnel frequently.

-

Brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

-

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)). Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

-

Solvent Removal and Purification:

-

Decant or filter the dried organic solution to remove the drying agent.

-

The solvent (if any was used) can be removed under reduced pressure using a rotary evaporator.

-

For higher purity, the crude this compound can be purified by distillation.

-

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Overall reaction scheme for the synthesis.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Preparation of 1-Chloro-1-ethylcyclohexane using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-1-ethylcyclohexane from 1-ethylcyclohexanol (B155962) utilizing thionyl chloride. The document details the reaction mechanism, experimental protocols, and spectroscopic characterization of the final product, presented in a format tailored for professionals in the fields of chemical research and drug development.

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, particularly for primary and secondary alcohols. In the case of tertiary alcohols, such as 1-ethylcyclohexanol, the reaction proceeds readily to form the corresponding tertiary alkyl chloride, this compound. This compound can serve as a valuable intermediate in the synthesis of more complex molecular architectures. The use of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[1][2]

Reaction Mechanism and Signaling Pathway

The reaction of 1-ethylcyclohexanol, a tertiary alcohol, with thionyl chloride proceeds through a substitution nucleophilic unimolecular (Sₙ1) mechanism.[2] The reaction is initiated by the nucleophilic attack of the hydroxyl group of the alcohol on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of a proton to form an intermediate alkyl chlorosulfite. This intermediate is unstable and readily dissociates to form a stable tertiary carbocation and a chlorosulfite anion. The carbocation is then attacked by the chloride ion to yield the final product, this compound. Elimination of sulfur dioxide from the chlorosulfite anion also occurs.

Experimental Protocol

While a specific literature procedure for the synthesis of this compound was not identified, a general protocol for the reaction of tertiary alcohols with thionyl chloride can be adapted.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 1-Ethylcyclohexanol | 128.21 | 0.923 | 10.0 g | 0.078 |

| Thionyl Chloride | 118.97 | 1.636 | 11.1 g (6.8 mL) | 0.094 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | 100 mL | - |

| Saturated NaHCO₃ solution | - | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | q.s. | - |

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂) is flame-dried and cooled under a nitrogen atmosphere.

-

1-Ethylcyclohexanol (10.0 g, 0.078 mol) is dissolved in anhydrous diethyl ether (100 mL) in the flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Thionyl chloride (11.1 g, 6.8 mL, 0.094 mol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) until gas evolution ceases.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Safety Precautions:

Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3][4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn.[5][6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| CAS Number | 1445-98-3 | [7] |

| Molecular Formula | C₈H₁₅Cl | [7] |

| Molecular Weight | 146.66 g/mol | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Data not available in detail. |

| ¹³C NMR | Expected signals for 8 distinct carbon atoms. The quaternary carbon attached to the chlorine atom is expected to appear in the range of 55-80 ppm.[8] |

| IR Spectroscopy | A strong C-Cl stretching vibration is expected in the range of 850-550 cm⁻¹.[4][5] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 146, with an M+2 peak at m/z 148 due to the ³⁷Cl isotope.[4] Common fragmentation patterns for alkyl halides include the loss of the halogen atom and alpha-cleavage.[9][10] |

Experimental Workflow

The following diagram illustrates the key stages of the experimental process for the preparation and purification of this compound.

Conclusion

The synthesis of this compound from 1-ethylcyclohexanol using thionyl chloride is an effective and straightforward transformation. The reaction proceeds via an Sₙ1 mechanism, and the purification of the product is facilitated by the gaseous nature of the byproducts. This technical guide provides a foundational protocol and key data points for researchers and professionals engaged in organic synthesis and drug development. Further optimization of reaction conditions and detailed spectroscopic analysis would be beneficial for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. reactionweb.io [reactionweb.io]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. This compound | C8H15Cl | CID 4338329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-1-ethylcyclohexane (CAS No. 1445-98-3).[1][2][3] The document details its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it explores the synthesis and reactivity of this tertiary alkyl halide, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols for its preparation and key transformations are provided, alongside graphical representations of reaction mechanisms and workflows to support research and development activities in the chemical and pharmaceutical sciences.

Introduction

This compound is a halogenated cycloalkane with the molecular formula C₈H₁₅Cl.[1][4] Its structure, featuring a chlorine atom and an ethyl group attached to the same carbon of a cyclohexane (B81311) ring, classifies it as a tertiary alkyl halide. This structural characteristic dictates its reactivity, making it a valuable substrate for studying nucleophilic substitution (Sₙ1) and elimination (E2) reactions. Understanding the properties of this compound is crucial for its application as a building block in organic synthesis and for the development of novel chemical entities in the pharmaceutical industry.

Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Cl | [1][4] |

| Molecular Weight | 146.66 g/mol | [1] |

| CAS Number | 1445-98-3 | [1][2][3] |

| Boiling Point (Predicted) | Not Available | |

| Density (Predicted) | Not Available | |

| Solubility | Soluble in organic solvents; Insoluble in water.[5][6][7][8] | General principle for alkyl halides |

| LogP (Computed) | 3.3 | [1] |

Solubility

Based on the general properties of alkyl halides, this compound is expected to be soluble in common organic solvents such as ethers, hydrocarbons, and chlorinated solvents.[5][6][7] Its nonpolar alkyl framework and the relatively weak polarity of the carbon-chlorine bond contribute to its miscibility with these solvents. Conversely, it is predicted to be insoluble in water due to its inability to form hydrogen bonds.[5][8]

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. The following descriptions are based on expected spectral characteristics for a molecule with its structure.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the cyclohexane ring protons (a series of multiplets). The chemical shifts would be influenced by the presence of the electronegative chlorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display distinct signals for the eight carbon atoms in the molecule. The carbon atom bonded to the chlorine atom would be significantly deshielded and appear at a lower field. The symmetry of the molecule would also influence the number of unique carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹. The most diagnostic feature would be the C-Cl stretching vibration, which for alkyl halides typically appears in the fingerprint region between 550 and 850 cm⁻¹.[9][10][11][12]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns for tertiary alkyl halides include the loss of the chlorine atom to form a stable tertiary carbocation and α-cleavage.[13][14][15]

Chemical Properties and Reactivity

As a tertiary alkyl halide, this compound readily undergoes nucleophilic substitution via an Sₙ1 mechanism and elimination reactions via an E2 mechanism.

Nucleophilic Substitution (Sₙ1) Reactions

The tertiary nature of the carbon bearing the chlorine atom allows for the formation of a relatively stable tertiary carbocation upon departure of the chloride ion. This makes this compound a good substrate for Sₙ1 reactions. For example, solvolysis in a protic solvent like water or ethanol (B145695) would proceed through an Sₙ1 pathway to yield the corresponding alcohol or ether. The rate of these reactions is typically dependent only on the concentration of the alkyl halide.[16]

Elimination (E2) Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination to form alkenes. The regioselectivity of this reaction is dependent on the steric bulk of the base used. With a small base like sodium ethoxide, the more substituted Zaitsev product is favored. However, with a bulky base such as potassium tert-butoxide, the less substituted Hofmann product is the major product.[17]

Synthesis

This compound can be synthesized through several methods, primarily involving the introduction of a chlorine atom at the tertiary carbon of an ethylcyclohexane (B155913) derivative.

From 1-Ethylcyclohexanol (B155962)

A common and effective method for the synthesis of tertiary alkyl chlorides is the reaction of the corresponding tertiary alcohol with a chlorinating agent.

The reaction of 1-ethylcyclohexanol with thionyl chloride provides a clean method for the synthesis of this compound, with the byproducts being gaseous sulfur dioxide and hydrogen chloride.[18][19]

Alternatively, 1-ethylcyclohexanol can be converted to this compound by reaction with concentrated hydrochloric acid. This reaction proceeds via an Sₙ1 mechanism.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reactions of this compound. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.

Synthesis of this compound from 1-Ethylcyclohexanol with Thionyl Chloride

Objective: To prepare this compound from 1-ethylcyclohexanol using thionyl chloride.

Materials:

-

1-Ethylcyclohexanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Pyridine (B92270) (optional, as a scavenger for HCl)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 1-ethylcyclohexanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture over ice.

-

Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation.

E2 Elimination of this compound with Potassium tert-butoxide

Objective: To perform an E2 elimination reaction on this compound using a bulky base to favor the Hofmann product.

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tert-butanol (B103910)

-

Diethyl ether

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Add a solution of this compound in anhydrous tert-butanol dropwise to the stirred base solution.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Analyze the product mixture by GC-MS or NMR to determine the ratio of elimination products.

Conclusion

This compound is a tertiary alkyl halide with predictable reactivity, primarily undergoing Sₙ1 and E2 reactions. While specific experimental data for some of its physical and spectroscopic properties are not extensively documented, its chemical behavior can be reliably inferred from its structural classification. The synthetic and reaction protocols provided in this guide offer a solid foundation for its use in research and development, enabling the synthesis of various organic molecules. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties.

References

- 1. This compound | C8H15Cl | CID 4338329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. echemi.com [echemi.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. scribd.com [scribd.com]

- 13. prezi.com [prezi.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. "CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride" by Katie Garber [digitalcommons.snc.edu]

1-Chloro-1-ethylcyclohexane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Chloro-1-ethylcyclohexane, a halogenated cycloalkane of interest in synthetic organic chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the reaction pathway.

Core Chemical Information

CAS Number: 1445-98-3[1]

Molecular Formula: C₈H₁₅Cl[1][2][3]

Molecular Weight: 146.66 g/mol [2]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. While experimentally determined data is preferred, some values are computed from validated models.

| Property | Value | Source |

| Molecular Weight | 146.66 g/mol | Computed by PubChem[2] |

| XLogP3-AA | 3.3 | Computed by XLogP3[2] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs[2] |

| Rotatable Bond Count | 1 | Computed by Cactvs |

| Exact Mass | 146.0862282 Da | Computed by PubChem[2] |

| Monoisotopic Mass | 146.0862282 Da | Computed by PubChem[2] |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs[2] |

| Heavy Atom Count | 9 | |

| Complexity | 82.6 | Computed by Cactvs[2] |

Synthesis of this compound

This compound is synthesized from its corresponding tertiary alcohol, 1-ethylcyclohexanol (B155962), via a nucleophilic substitution reaction. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must be protonated by a strong acid, such as hydrochloric acid, to form a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation, which is then attacked by the chloride ion nucleophile to yield the final product.

Experimental Protocol: Synthesis from 1-Ethylcyclohexanol

This protocol details the synthesis of this compound from 1-ethylcyclohexanol using concentrated hydrochloric acid.

Materials:

-

1-Ethylcyclohexanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Separatory Funnel

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-ethylcyclohexanol.

-

Addition of HCl: Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrochloric acid with continuous stirring. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For tertiary alcohols, the reaction is typically rapid. Gentle heating may be applied to ensure the reaction goes to completion.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer containing the product and a lower aqueous layer.

-

Separation: Separate the organic layer. Wash the organic layer sequentially with:

-

Deionized water to remove the bulk of the acid.

-

Saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

-

Deionized water to remove any remaining salts.

-

-

Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride or sodium sulfate.

-

Solvent Removal: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Remove the organic solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Reaction Pathway and Logic

The synthesis of this compound from 1-ethylcyclohexanol proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism. The key steps are illustrated in the diagram below.

Caption: Sₙ1 reaction mechanism for the synthesis of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. For further information, consulting peer-reviewed literature is recommended.

References

IUPAC name and structure of 1-Chloro-1-ethylcyclohexane

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-1-ethylcyclohexane, a tertiary alkyl halide. The document details its chemical structure, physicochemical properties, and characteristic reactions. It explores potential synthetic pathways and provides insights into its reactivity based on established chemical principles. While specific applications in drug development are not extensively documented in public literature, this guide discusses the potential roles of tertiary alkyl halides in medicinal chemistry. Safety and handling information, extrapolated from similar compounds, is also provided.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Molecular Formula: C₈H₁₅Cl[1][2][3]

Structure:

The structure of this compound consists of a cyclohexane (B81311) ring where one carbon atom is substituted with both a chlorine atom and an ethyl group. This arrangement classifies it as a tertiary alkyl halide.

Figure 1. 2D Structure of this compound.

Canonical SMILES: CCC1(CCCCC1)Cl[1]

InChI: InChI=1S/C8H15Cl/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3[1]

CAS Number: 1445-98-3[1][2][3]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the literature. The following table summarizes computed data from reliable chemical databases and includes some experimental data for the closely related analog, 1-chloro-1-methylcyclohexane, for comparative purposes.

| Property | This compound (Computed) | 1-chloro-1-methylcyclohexane (Experimental/Predicted) | Reference |

| Molecular Weight | 146.66 g/mol | 132.63 g/mol | [1][4] |

| Boiling Point | 90-93 °C at 50 Torr (Predicted) | 159.4 °C at 760 mmHg | [5][6] |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | 0.96 g/cm³ | [5][6][7] |

| XLogP3 | 3.3 | 2.6 | [1][4] |

| Refractive Index | Not Available | 1.454 | [6][7] |

| Flash Point | Not Available | 38.4 °C | [6][7] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its corresponding tertiary alcohol, 1-ethylcyclohexanol (B155962). Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and hydrogen chloride (HCl).

Logical Flow of Synthesis:

Caption: Synthesis pathway from cyclohexanone.

Experimental Protocol: Synthesis from 1-Ethylcyclohexanol with Hydrogen Chloride

-

Reaction Setup: In a well-ventilated fume hood, place 1-ethylcyclohexanol in a separatory funnel.

-

Addition of HCl: Add an excess of cold, concentrated hydrochloric acid to the alcohol.

-

Reaction: Stopper the funnel and shake the mixture for 15-20 minutes, periodically venting to release pressure. The tertiary carbocation formed is relatively stable, allowing the reaction to proceed at room temperature.

-

Workup: Allow the layers to separate. The upper organic layer is the crude this compound.

-

Washing: Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or calcium chloride.

-

Purification: Decant or filter the dried liquid and purify by distillation to obtain the final product.

Reactivity

As a tertiary alkyl halide, this compound is prone to undergo nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions. The specific pathway is influenced by the nature of the nucleophile/base and the reaction conditions.

Sₙ1/E1 Reaction Pathway:

Caption: Competing Sₙ1 and E1 reaction pathways.

E2 Reaction Pathway:

With a strong, sterically hindered base, the E2 mechanism may be favored, leading to the formation of an alkene.

Spectroscopic Data

Detailed spectroscopic data for this compound is scarce in public databases. The following table provides expected spectral characteristics based on its structure and data from analogous compounds[1][4].

| Technique | Expected Observations |

| ¹H NMR | Signals for the ethyl group (a quartet and a triplet). Multiple signals in the aliphatic region for the cyclohexyl protons. |

| ¹³C NMR | A quaternary carbon signal for the carbon bearing the chlorine and ethyl group. Signals for the two carbons of the ethyl group. Multiple signals for the carbons of the cyclohexane ring. |

| Mass Spec. | The molecular ion peak (M⁺) may be observed, along with a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation may involve the loss of the ethyl group, a chlorine radical, or HCl. |

| IR Spec. | C-H stretching vibrations just below 3000 cm⁻¹. C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹). |

Applications in Drug Development

While alkyl halides are versatile intermediates in organic synthesis, their specific application in drug discovery is often limited due to concerns about their potential as alkylating agents in biological systems. However, the incorporation of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Tertiary alkyl halides, in particular, can serve as building blocks for the synthesis of complex molecules with quaternary carbon centers.

Currently, there are no widely documented applications of this compound in pharmaceutical development. Its utility would likely be as a synthetic intermediate rather than a final drug substance.

Safety and Handling

No specific toxicity data for this compound is readily available. The safety information provided is based on the material safety data sheet (MSDS) for the similar compound, 1-chloro-1-methylcyclohexane[9][10].

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Fire Safety: The methyl analog is a flammable liquid. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This information is for educational purposes only and should not be considered a substitute for a formal safety data sheet. Always consult the specific MSDS for any chemical before handling.

References

- 1. This compound | C8H15Cl | CID 4338329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1445-98-3 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclohexane,1-chloro-1-methyl- | CAS#:931-78-2 | Chemsrc [chemsrc.com]

- 8. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Chloro-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-chloro-1-ethylcyclohexane. Due to the absence of publicly available experimental spectral data, this guide is based on predicted values derived from computational models and established principles of NMR spectroscopy. The information presented herein serves as a robust reference for the interpretation and understanding of the structural features of this compound as reflected in its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values have been estimated using computational algorithms and may vary slightly from experimental results. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₃ (a) | 0.95 | Triplet (t) | 7.5 | 3H |

| -CH₂- (b) | 1.85 | Quartet (q) | 7.5 | 2H |

| Cyclohexyl -CH₂- (c, d, e) | 1.40 - 1.80 | Multiplet (m) | - | 10H |

Signal Assignment and Interpretation

The structure of this compound gives rise to three distinct sets of proton signals in its ¹H NMR spectrum.

-

Ethyl Group Protons:

-

The methyl protons (a) are predicted to appear as a triplet at approximately 0.95 ppm. This triplet multiplicity arises from the coupling with the adjacent methylene (B1212753) protons (b), following the n+1 rule (2+1=3).

-

The methylene protons (b) are predicted to resonate as a quartet at around 1.85 ppm. The quartet pattern is a result of coupling with the three neighboring methyl protons (a) (3+1=4). The downfield shift of this signal compared to the methyl protons is due to the deshielding effect of the adjacent quaternary carbon and the chlorine atom.

-

-

Cyclohexane (B81311) Ring Protons:

-

The ten protons on the cyclohexane ring (c, d, e) are chemically non-equivalent and are expected to produce a complex, overlapping multiplet in the region of 1.40 - 1.80 ppm. The complexity of this signal is due to the rigid chair conformation of the cyclohexane ring, which leads to different chemical environments for the axial and equatorial protons, as well as complex spin-spin coupling between them.

-

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), that dissolves the sample and has a minimal solvent signal in the region of interest.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: The spectrum can be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's field frequency is then "locked" onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

-

Number of Scans: A sufficient number of scans (e.g., 8 or 16) are co-added to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

3.3. Data Processing

-

Fourier Transform: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Signal Relationships

The following diagrams illustrate the key relationships in the ¹H NMR spectrum of this compound.

Caption: Relationship between proton environments and predicted ¹H NMR signals.

Caption: General experimental workflow for ¹H NMR spectroscopy.

13C NMR Spectral Analysis of 1-Chloro-1-ethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-Chloro-1-ethylcyclohexane. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein is a robust prediction based on established NMR principles and spectral data from structurally analogous compounds. This guide also outlines a comprehensive experimental protocol for acquiring 13C NMR spectra of similar halogenated organic molecules, ensuring reproducibility and accuracy in related research endeavors.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by analyzing the known spectra of related compounds, including 1-chloro-1-methylcyclohexane, ethylcyclohexane, and other substituted cyclohexanes. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |

| C1 | 75 - 85 | Singlet (s) |

| C2, C6 | 35 - 45 | Triplet (t) |

| C3, C5 | 22 - 28 | Triplet (t) |

| C4 | 25 - 30 | Triplet (t) |

| C7 (-CH2-) | 30 - 40 | Triplet (t) |

| C8 (-CH3) | 8 - 15 | Quartet (q) |

Experimental Protocol for 13C NMR Spectroscopy

The following protocol provides a detailed methodology for the acquisition of a 13C NMR spectrum of a compound such as this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1][2] Higher concentrations can improve the signal-to-noise ratio, which is beneficial given the low natural abundance of the 13C isotope.[1]

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Filtration: If any particulate matter is present, filter the solution directly into the NMR tube using a pipette with a cotton or glass wool plug to prevent tube breakage and ensure sample homogeneity.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the 13C probe to the resonance frequency of the carbon nucleus in your sample to ensure optimal signal transmission and detection.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field during the experiment.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve high homogeneity and obtain sharp, symmetrical NMR signals.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (e.g., 0-220 ppm).

-

Acquisition Time (at): Typically set between 1 to 2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T1 relaxation time) is necessary.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Logical Relationship of Carbon Environments

The following diagram illustrates the distinct carbon environments in this compound and their corresponding predicted 13C NMR chemical shift regions.

Caption: Carbon atom assignments and their predicted 13C NMR chemical shift ranges.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-Chloro-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric behavior of 1-chloro-1-ethylcyclohexane, a compound of interest in synthetic chemistry and potentially in drug development as a building block or impurity. Understanding its fragmentation pattern is crucial for its identification and quantification in complex matrices.

Predicted Mass Spectrum and Fragmentation Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry for alkyl halides and substituted cyclohexanes. The key fragmentation pathways include alpha-cleavage and the loss of the halogen.

The molecular ion ([M]⁺) of this compound (C₈H₁₅Cl) has a nominal mass-to-charge ratio (m/z) of 146 for the ³⁵Cl isotope and 148 for the ³⁷Cl isotope, with an expected isotopic ratio of approximately 3:1. The fragmentation of this molecular ion is expected to proceed through several key pathways, leading to the formation of various fragment ions.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |

| 146/148 | [C₈H₁₅Cl]⁺ | Molecular Ion |

| 117 | [C₈H₁₅]⁺ | Loss of Cl radical |

| 111 | [C₆H₁₀Cl]⁺ | Loss of ethyl radical (C₂H₅) |

| 83 | [C₆H₁₁]⁺ | Loss of C₂H₅ and Cl |

| 55 | [C₄H₇]⁺ | Ring fragmentation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Predicted Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This unstable ion then undergoes a series of fragmentation reactions to produce more stable charged fragments. The primary predicted fragmentation pathways are illustrated below.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique due to the compound's volatility.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

-

Sample Solution: Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.[1]

-

Ion Source Temperature: 230°C (EI).[1]

-

Quadrupole Temperature: 150°C.[1]

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 20-200.

-

Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM). For higher sensitivity and specificity, SIM mode can be used to monitor the characteristic ions of this compound (e.g., m/z 146, 117, 111, 83).

Table 2: GC-MS Operational Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Transfer Line Temp. | 280°C |

| Mass Range | 20-200 amu |

Experimental Workflow

The overall workflow for the analysis of this compound by GC-MS is depicted in the following diagram.

Caption: GC-MS workflow for this compound analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, synthetic chemistry, and pharmaceutical development. It is important to note that the predicted fragmentation should be confirmed with an experimental mass spectrum of a certified reference standard.

References

A Technical Guide to the Solubility of 1-Chloro-1-ethylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1-ethylcyclohexane, a tertiary alkyl halide. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document elucidates the core physicochemical principles that govern its solubility. We present a detailed, generalized experimental protocol for the quantitative determination of its solubility. Furthermore, this guide includes a visualization of the intermolecular forces at play during the dissolution process and discusses stability considerations relevant to researchers.

Principles of Solubility for this compound

The solubility of a compound is primarily dictated by the chemical principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent.[1][2] this compound is a molecule with a distinct structural character: a bulky, nonpolar ethylcyclohexyl group and a polar carbon-chlorine (C-Cl) bond.

-

Molecular Structure: The large hydrocarbon portion (the ethylcyclohexyl group) makes the molecule predominantly nonpolar.

-

Intermolecular Forces: The primary intermolecular forces that govern its interactions are:

-

London Dispersion Forces: These are weak, temporary attractions that arise from the random movement of electrons. They are the main forces between the nonpolar hydrocarbon parts of the molecule and are significant due to the molecule's size.[1]

-

Dipole-Dipole Interactions: The electronegativity difference between the carbon and chlorine atoms creates a permanent dipole in the C-Cl bond, allowing for weak dipole-dipole attractions.[1]

-

Due to its largely nonpolar character, this compound is expected to be readily soluble in nonpolar or weakly polar organic solvents.[3][4] In such solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed.[4][5]

Conversely, it is expected to have very low solubility in highly polar solvents like water. The strong hydrogen bonds between water molecules are energetically much more favorable than the weak dipole-dipole and dispersion forces that would form between water and this compound.[1]

Common organic solvents suitable for dissolving haloalkanes include hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., chloroform, dichloromethane), and ethers (e.g., diethyl ether).[1][4]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Hexane | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Diethyl Ether | 25 |

Experimental Protocol for Quantitative Solubility Determination

This section outlines a detailed methodology for accurately measuring the solubility of this compound in an organic solvent. The principle involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solute)

-

High-purity organic solvent of choice

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Scintillation vials or flasks with sealed caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas Chromatograph (GC) with a suitable column (e.g., nonpolar or medium-polarity) and detector (e.g., FID), or a Refractometer.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation is reached.

-

-

Sample Separation:

-

After equilibration, stop the agitation and allow the vial to stand in the temperature bath for several hours to let the undissolved solute settle.

-

Carefully draw a sample of the supernatant (the clear liquid phase) using a syringe. It is critical to perform this step while the vial remains at the constant experimental temperature.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any microscopic undissolved particles.

-

-

Quantification via Gas Chromatography (GC):

-

Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent at known concentrations. Analyze these standards by GC to create a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute a known mass or volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the GC and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution. This concentration is the solubility.

-

Alternative Quantification via Refractive Index:

-

This method is viable if the solute and solvent have sufficiently different refractive indices.[6]

-

Calibration Curve: Prepare standards of known concentration and measure the refractive index of each. Plot refractive index versus concentration.

-

Sample Analysis: Measure the refractive index of the filtered saturated solution.

-

Calculation: Determine the concentration from the calibration curve.

Visualization of the Dissolution Process

The following diagram illustrates the intermolecular forces involved when a haloalkane like this compound dissolves in a nonpolar organic solvent.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. Haloalkanes dissolve easily in organic solvents, why? [allen.in]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. brainly.in [brainly.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. purification - Ways to determine the concentration of alkyl halides in organic solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

Stability and Storage of Tertiary Alkyl Halides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tertiary alkyl halides are pivotal intermediates in organic synthesis and drug development, valued for their ability to form stable carbocations and participate in a variety of nucleophilic substitution and elimination reactions. However, this inherent reactivity also renders them susceptible to degradation, posing significant challenges for their long-term storage and handling. This technical guide provides a comprehensive overview of the stability of tertiary alkyl halides, detailing their primary degradation pathways, factors influencing their stability, and best practices for their storage. Furthermore, it outlines detailed experimental protocols for assessing their stability and purity, ensuring the integrity of these critical reagents in research and development settings.

Intrinsic Instability and Reactivity of Tertiary Alkyl Halides

Tertiary alkyl halides are inherently less stable and more reactive than their primary and secondary counterparts. This heightened reactivity is attributed to the steric hindrance around the α-carbon and the ability to form a relatively stable tertiary carbocation upon cleavage of the carbon-halogen bond.[1] This propensity to ionize is the primary driver for their degradation through unimolecular substitution (S(_N)1) and elimination (E1) pathways.

The stability of the resulting carbocation follows the order: tertiary > secondary > primary.[2] Consequently, tertiary alkyl halides readily undergo solvolysis, even with weak nucleophiles like water and alcohols.[3]

Degradation Pathways

The two predominant degradation pathways for tertiary alkyl halides under typical storage conditions are unimolecular nucleophilic substitution (S(_N)1) and unimolecular elimination (E1). These reactions often occur concurrently, leading to a mixture of substitution and elimination products.[2]

S(_N)1 Pathway: Hydrolysis and Solvolysis

In the presence of nucleophilic solvents such as water or alcohols, tertiary alkyl halides undergo solvolysis. The rate-determining step is the formation of a planar tertiary carbocation, which is then rapidly attacked by the solvent molecule.[2] Hydrolysis, a common degradation route, results in the formation of a tertiary alcohol and the corresponding hydrohalic acid.

E1 Pathway: Dehydrohalogenation

Concurrent with the S(_N)1 pathway, the tertiary carbocation intermediate can also undergo E1 elimination. In this process, a solvent molecule acts as a base, abstracting a proton from a β-carbon, which results in the formation of an alkene. Elevated temperatures tend to favor elimination over substitution.

Factors Influencing Stability

Several environmental and chemical factors can significantly accelerate the degradation of tertiary alkyl halides. Understanding and controlling these factors is crucial for maintaining their purity and integrity during storage.

| Factor | Effect on Stability | Mitigation Strategy |

| Temperature | Elevated temperatures increase the rates of both S(_N)1 and E1 reactions, accelerating degradation.[4] | Store at low temperatures, typically 2-8°C. For long-term storage, -20°C may be recommended.[4] |

| Moisture | Water acts as a nucleophile, leading to hydrolysis and the formation of tertiary alcohols and corrosive hydrohalic acids.[4] | Store in tightly sealed containers with inert liners (e.g., PTFE). Handle under an inert atmosphere (e.g., nitrogen or argon). |

| Light (UV) | Can promote homolytic cleavage of the C-X bond, initiating free-radical degradation pathways.[4] | Store in amber or opaque containers to protect from light.[4] |

| Bases | Strong bases promote E2 elimination, while even weak bases can accelerate decomposition. | Ensure storage containers are free from basic residues. Store separately from strong bases. |

| Oxygen | Can participate in free-radical degradation pathways, especially if initiated by light or heat. | Purge containers with an inert gas (e.g., nitrogen or argon) before sealing. |

| Solvent Polarity | Polar protic solvents stabilize the carbocation intermediate, significantly accelerating the rate of solvolysis.[5] | Store neat or in a non-polar, aprotic solvent if a solution is required. |

Quantitative Stability Data

The rate of solvolysis is highly dependent on the structure of the alkyl halide and the polarity of the solvent. Tertiary alkyl halides undergo solvolysis at a much faster rate than primary or secondary alkyl halides due to the stability of the tertiary carbocation intermediate.

Table 1: Relative Rates of Solvolysis of Alkyl Bromides in 50% Aqueous Ethanol

| Alkyl Bromide | Class | Relative Rate |

| CH(_3)Br | Methyl | 1.05 |

| CH(_3)CH(_2)Br | Primary | 1.00 |

| (CH(_3))(_2)CHBr | Secondary | 11.6 |

| (CH(_3))(_3)CBr | Tertiary | 1,200,000 |

Data compiled from various sources. The rates are relative to ethyl bromide.

As the data indicates, tert-butyl bromide reacts over a million times faster than ethyl bromide under these conditions, highlighting the profound instability of tertiary alkyl halides in nucleophilic, polar protic media.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the quality of tertiary alkyl halides.

Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.

-

Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace moisture and oxygen.

-

Container: Use amber glass bottles with PTFE-lined caps (B75204) to protect from light and prevent leakage.

-

Segregation: Store separately from strong oxidizing agents, strong bases, and reactive metals.[4]

Handling Procedures

-

Inert Atmosphere: When possible, handle tertiary alkyl halides under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Dispensing: Use dry syringes or cannulas for transferring the liquid to prevent introducing atmospheric moisture.

Experimental Protocols for Stability Assessment

Regularly assessing the purity of stored tertiary alkyl halides is crucial. The following are detailed protocols for common analytical techniques used for stability monitoring.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile degradation products such as the corresponding alkene and alcohol.

-

Objective: To quantify the purity of a tertiary alkyl halide and identify degradation products.

-

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

-

Sample Preparation:

-

Prepare a stock solution of the tertiary alkyl halide (e.g., 1000 µg/mL) in a high-purity, dry, aprotic solvent such as hexane (B92381) or dichloromethane.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For the sample to be tested, accurately weigh a small amount and dissolve it in the same solvent to a known concentration within the calibration range.

-

-

GC-MS Method:

-

Injector Temperature: 250°C

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 35-300

-

-

Data Analysis:

-

Identify the peaks corresponding to the parent tertiary alkyl halide and potential degradation products (alkene, alcohol) by their retention times and mass spectra.

-

Quantify the amount of each component using the calibration curve.

-

Calculate the purity of the tertiary alkyl halide as a percentage of the total peak area.

-

Monitoring Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can be used to monitor the degradation of a tertiary alkyl halide over time by observing the appearance of signals from degradation products.

-

Objective: To monitor the formation of degradation products in a sample of a tertiary alkyl halide over time.

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

-

-

Sample Preparation:

-

At time zero, prepare a solution of the tertiary alkyl halide in a dry, deuterated, aprotic solvent (e.g., CDCl(_3), acetone-d(_6)). A typical concentration is 10-20 mg/mL.

-

Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene) for quantitative analysis.

-

Acquire a ¹H NMR spectrum.

-

Store the NMR tube under the desired storage conditions (e.g., at room temperature or elevated temperature for an accelerated study).

-

-

NMR Acquisition:

-

Pulse Program: Standard ¹H acquisition.

-

Solvent: CDCl(_3) or other suitable deuterated solvent.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise).

-

Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).

-

-

Data Analysis:

-

Process the initial ¹H NMR spectrum and integrate the signals corresponding to the tertiary alkyl halide and the internal standard.

-

Acquire subsequent ¹H NMR spectra at regular intervals (e.g., weekly, monthly).

-

In the subsequent spectra, identify and integrate any new signals corresponding to degradation products (e.g., the alkene will have signals in the vinylic region, ~4.5-6.0 ppm; the tertiary alcohol will have a characteristic singlet for the hydroxyl proton, which may be broad and its chemical shift can vary).

-

Calculate the percentage of degradation by comparing the integral of the parent compound's signal to the integral of the internal standard's signal over time.

-

Conclusion

Tertiary alkyl halides are valuable but inherently unstable reagents. Their stability is compromised by their propensity to undergo S(_N)1 and E1 reactions, which are accelerated by factors such as elevated temperature, moisture, light, and polar protic solvents. By implementing stringent storage and handling protocols, and by regularly monitoring their purity using techniques like GC-MS and NMR spectroscopy, researchers, scientists, and drug development professionals can ensure the integrity and reliability of these critical compounds in their synthetic endeavors. This proactive approach to stability management is essential for reproducible results and the successful development of new chemical entities.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-ethylcyclohexane is a tertiary alkyl halide that serves as a valuable substrate for investigating nucleophilic substitution reactions. Its rigid cyclic structure and the tertiary nature of the carbon bearing the leaving group predispose it to reactions proceeding through a carbocation intermediate. Understanding the kinetics and product distribution of its nucleophilic substitution and competing elimination reactions is crucial for synthetic chemists and drug development professionals in predicting reaction outcomes and designing synthetic routes.

This document provides detailed application notes on the nucleophilic substitution reactions of this compound, focusing on the unimolecular substitution (SN1) and unimolecular elimination (E1) pathways. It includes quantitative data on reaction rates in various solvents for analogous compounds, detailed experimental protocols for conducting and analyzing these reactions, and visualizations to illustrate the underlying mechanisms and workflows.

Reaction Mechanisms

Due to the steric hindrance around the tertiary carbon center, this compound does not readily undergo bimolecular nucleophilic substitution (SN2) reactions. Instead, it primarily reacts via unimolecular pathways (SN1 and E1) that involve the formation of a stable tertiary carbocation intermediate.

SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a planar tertiary carbocation. In the second, fast step, a nucleophile attacks the carbocation to form the substitution product.[1][2]

E1 (Elimination, Unimolecular): This mechanism also proceeds through the same carbocation intermediate as the SN1 reaction.[3] However, instead of a nucleophilic attack on the carbocation, a weak base (often the solvent) abstracts a proton from a carbon adjacent to the positively charged carbon, leading to the formation of an alkene.

The competition between SN1 and E1 reactions is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature. Generally, substitution is favored with weak, non-basic nucleophiles, while elimination is favored at higher temperatures.[4][5]

Data Presentation

Table 1: Rate Constants (k) for the Solvolysis of 1-Chloro-1-methylcyclohexane (B1295254) at 25°C [6]

| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10⁷ s⁻¹ |

| Protic Solvents | ||

| Methanol | 32.7 | 1.5 |

| Ethanol (B145695) | 24.6 | 0.34 |

| 2-Propanol | 19.9 | 0.045 |

| Acetic Acid | 6.15 | 0.44 |

| Aprotic Solvents | ||

| Acetonitrile | 37.5 | 1.1 |

| Acetone | 20.7 | 0.12 |

| Dichloromethane | 8.93 | 0.091 |

| Benzene | 2.28 | 0.0011 |

Note: The data presented is for 1-chloro-1-methylcyclohexane and serves as an approximation for the reactivity of this compound.

Product Distribution (SN1 vs. E1):

The ratio of substitution to elimination products is highly dependent on the reaction conditions. For the solvolysis of tertiary alkyl halides in weakly basic or neutral media, the substitution product is often the major product.[7] Hydrolysis of tert-butyl chloride, a similar tertiary halide, in a water-acetonitrile mixture yields approximately 60% substitution product (tert-butanol) and 40% elimination product (2-methylpropene). Increasing the reaction temperature generally favors the E1 pathway.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Ethylcyclohexanol (B155962)

This protocol describes the synthesis of the starting material, this compound, from the corresponding tertiary alcohol.

Materials:

-

1-Ethylcyclohexanol

-

Concentrated Hydrochloric Acid (HCl)

-

Calcium Chloride (anhydrous)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (B86663) (anhydrous) or Sodium Sulfate (anhydrous)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 1-ethylcyclohexanol and an excess of cold concentrated hydrochloric acid.

-

Shake the mixture vigorously for 15-20 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The upper organic layer contains the this compound.

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with:

-

Cold water

-

Saturated sodium bicarbonate solution (to neutralize excess acid; be cautious of gas evolution)

-

Brine

-

-

Drain the aqueous layer after each wash.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Decant or filter the dried liquid into a round-bottom flask.

-

Purify the this compound by simple distillation, collecting the fraction with the appropriate boiling point.

Protocol 2: Kinetic Study of the Solvolysis of this compound

This protocol outlines a method to determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent system. The reaction is monitored by titrating the hydrochloric acid produced.[7]

Materials:

-

This compound

-

Ethanol

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

-

Bromothymol blue indicator

-

Erlenmeyer flasks

-

Buret

-

Pipettes

-

Constant temperature water bath

Procedure:

-

Prepare a stock solution of this compound in ethanol (e.g., 0.1 M).

-